3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is a pyrrolo[3,4-c]pyridine derivative characterized by a fused bicyclic core (pyrrolidine and pyridine rings) with two ketone groups at the 1,3-positions. The compound features a propanamide linker substituted with a mesityl group (2,4,6-trimethylphenyl) at the terminal nitrogen. Its molecular formula is C₁₉H₁₉N₃O₃, with a molecular weight of 337.38 g/mol and CAS number 925200-29-9 .
The compound is listed in commercial catalogs but marked as "discontinued," suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-8-12(2)17(13(3)9-11)21-16(23)5-7-22-18(24)14-4-6-20-10-15(14)19(22)25/h4,6,8-10H,5,7H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYHGAXTVXZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125313 | |
| Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-29-9 | |
| Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925200-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid
- The synthesis typically starts from substituted pyridine derivatives or 2-aminopyridine analogs.
- A common approach involves cyclization reactions to form the bicyclic pyrrolo[3,4-c]pyridine-1,3-dione ring system.
- For example, condensation of 2-aminopyridine with appropriate dicarbonyl compounds or halogenated propanoic acid derivatives under controlled conditions yields the pyrrolo[3,4-c]pyridine-1,3-dione core with a propanoic acid side chain.
Functionalization and Halogenation
- Halogenated intermediates such as N-bromoalkyl derivatives are prepared by reacting the pyrrolo[3,4-c]pyridine-1,3-dione core with dibromoalkanes or bromo-chloroalkanes in the presence of bases like potassium carbonate in solvents such as acetonitrile or DMF at reflux temperature.
- This step introduces a reactive alkyl halide side chain suitable for nucleophilic substitution.
Formation of the N-Mesitylpropanamide Moiety
Amide Bond Formation
- The key step to obtain 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is the coupling of the carboxylic acid derivative (or its activated form) with mesitylamine.
- Activation of the carboxylic acid can be achieved by converting it into an acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- Alternatively, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) can be used to facilitate amide bond formation at room temperature or mild heating.
- The mesitylamine is then reacted with the activated acid derivative to yield the target amide compound.
Reaction Conditions and Purification
- Typical solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
- The reaction is usually carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.
- Purification is achieved by recrystallization or chromatographic techniques such as silica gel column chromatography.
- The final compound is characterized by spectral methods (NMR, IR, MS) to confirm structure and purity.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
- The pyrrolo[3,4-c]pyridine-1,3-dione scaffold is known for its biological activity and is synthesized via well-established heterocyclic chemistry routes involving amine condensation and cyclization.
- The use of halogenated alkyl intermediates allows for selective nucleophilic substitution, facilitating the introduction of various amines including mesitylamine, which is sterically hindered due to its 2,4,6-trimethyl substitution pattern.
- Amide bond formation using carbodiimide coupling is preferred for mild conditions and high yields, minimizing side reactions and racemization if chiral centers are present.
- Spectroscopic data (1H NMR, 13C NMR, IR) confirm the presence of characteristic amide carbonyl stretches (~1650 cm^-1), aromatic protons of the mesityl group, and the pyrrolo[3,4-c]pyridine core protons.
- The compound’s purity and identity are further validated by mass spectrometry and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized mesityl derivatives.
Reduction: Reduced carbonyl compounds, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an analgesic and sedative agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as field-effect transistors and solar cells.
Biological Studies: It is used in studies exploring the structure-activity relationships of pyrrolo[3,4-c]pyridine derivatives, contributing to the understanding of their biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide involves its interaction with specific molecular targets:
Analgesic and Sedative Effects: The compound likely interacts with central nervous system receptors, modulating pain and sedation pathways.
Electronic Properties: In materials science, its electron-withdrawing groups contribute to its function as a semiconductor in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide with structurally or functionally analogous pyrrolo[3,4-c]pyridine derivatives:
Structural and Functional Insights
Core Structure : All compounds share the pyrrolo[3,4-c]pyridine core but differ in substituents. The target compound’s mesitylpropanamide group distinguishes it from derivatives with sulfanyl methyl (Compound 23) or tetrahydrofuran-methyl (Compound 24) groups.
Biological Activity :
- Compound 23’s hydroxypentanamide and chlorobiphenyl groups contribute to potent MMP inhibition, likely via chelation of catalytic zinc ions in MMPs . The target compound lacks a hydroxamate moiety (critical for zinc binding), suggesting divergent targets or mechanisms.
- Compound 24’s tetrahydrofuran group may enhance bioavailability, but its moderate anti-inflammatory activity (26% at 50 mg/kg) contrasts with the uncharacterized activity of the target compound .
Key Differentiators
- Mesityl Group : The mesityl substituent in the target compound may improve membrane permeability compared to polar groups (e.g., hydroxypentanamide) but could reduce solubility.
- Lack of Zinc-Binding Motifs: Unlike Compound 23, the target compound lacks hydroxamate or carboxylate groups, precluding MMP inhibition via zinc chelation.
Research Implications and Gaps
Activity Profiling : The target compound’s biological activities remain uncharacterized. Screening against MMPs, inflammatory mediators, or kinase targets (common for heterocycles) is warranted.
Structure-Activity Relationship (SAR) : Systematic studies could clarify the role of the mesityl group versus other aryl/alkyl substituents in modulating potency and selectivity.
Synthetic Optimization : The discontinued status highlights a need for improved synthetic routes or stabilization strategies to enable further research .
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide (CAS Number: 925200-29-9) is a pyrrolo[3,4-c]pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.38 g/mol
- IUPAC Name : this compound
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a broad spectrum of biological activities. The key pharmacological properties associated with this class of compounds include:
- Antitumor Activity : Studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines including HeLa and MCF-7 cells with IC50 values ranging from 0.12 to 0.21 µM .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans. The presence of specific substituents in the pyrrolo[3,4-c]pyridine structure can enhance this activity .
The mechanism through which these compounds exert their effects is primarily through the inhibition of critical biological pathways:
- Tubulin Polymerization Inhibition : Compounds like 10t from related studies have been shown to disrupt tubulin dynamics, leading to cell cycle arrest in the G2/M phase .
- Insulin Sensitivity Modulation : Certain derivatives have been reported to enhance insulin sensitivity in adipocytes by stimulating glucose incorporation into lipids .
In Vitro Studies
In vitro evaluations have consistently highlighted the anticancer potential of pyrrolo[3,4-c]pyridine derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | MCF-7 | 0.21 |
| 10t | SGC-7901 | 0.15 |
These results suggest that modifications in the chemical structure significantly influence biological activity.
In Vivo Studies
Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro. The pharmacokinetic profiles of these compounds should be assessed to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the pyrrolopyridine core. For example:
Core activation : Introduce reactive groups (e.g., carbonyl) via condensation reactions under anhydrous conditions.
Amide coupling : React the activated core with mesitylamine using coupling agents like EDCl/HOBt in DMF at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Purity is assessed via HPLC (≥98%) with a C18 column and UV detection at 254 nm .
Q. How can researchers assess the compound’s purity and stability for experimental reproducibility?
- Purity : Use orthogonal methods:
- HPLC : Monitor retention time and peak area (≥98% purity threshold).
- LCMS : Confirm molecular ion peaks and detect impurities.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Store in airtight, light-resistant containers at –20°C to prevent degradation .
Q. What in vitro assays are suitable for preliminary toxicity screening?
- MTT assay : Evaluate cytotoxicity in HEK-293 or HepG2 cell lines (IC values).
- Ames test : Assess mutagenicity using Salmonella typhimurium strains.
- hERG binding assay : Predict cardiotoxicity risks via competitive binding studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing analogs with improved bioactivity?
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures.
- Feedback Loops : Integrate experimental data (e.g., yields, selectivity) into computational workflows to refine predictions iteratively .
Q. How to resolve contradictions in bioactivity data across different cell lines or assays?
- Mechanistic Profiling :
- Target Engagement : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to purported targets (e.g., kinases).
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify differentially regulated pathways.
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
- Analog Design : Systematically modify substituents on the pyrrolopyridine core and mesityl group.
- Biological Testing : Compare IC values across analogs in dose-response assays.
- 3D-QSAR : Build CoMFA or CoMSIA models using molecular docking and alignment data .
Q. How to investigate the compound’s interaction with biological macromolecules at atomic resolution?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
- Cryo-EM : Study interactions with large complexes (e.g., ribosomes) if crystallization fails.
- NMR Spectroscopy : Map binding sites using H-N HSQC experiments on isotopically labeled proteins .
Q. What cross-disciplinary approaches enhance understanding of the compound’s therapeutic potential?
- Chemical Biology : Use click chemistry to attach fluorescent probes for live-cell imaging of target engagement.
- Pharmacokinetics : Conduct ADME studies in rodent models with LC-MS/MS quantification of plasma and tissue concentrations.
- Systems Biology : Integrate multi-omics data (proteomics, metabolomics) to map systemic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
